molecular formula C19H31N3O3 B065060 N-2-Hydroxyethyl-val-leu-anilide CAS No. 194351-53-6

N-2-Hydroxyethyl-val-leu-anilide

Cat. No.: B065060
CAS No.: 194351-53-6
M. Wt: 349.5 g/mol
InChI Key: HZJRNDZHXMTSIQ-IRXDYDNUSA-N
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Description

Elaidic Acid methyl ester, also known as methyl trans-9-octadecenoate, is an esterified form of elaidic acid. Elaidic acid is a trans fatty acid with the chemical formula C19H36O2. It is a colorless oily solid and is the trans isomer of oleic acid. Elaidic Acid methyl ester is commonly found in biodiesel produced by microalgae and in certain plant oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidic Acid methyl ester can be synthesized through the esterification of elaidic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of Elaidic Acid methyl ester often involves the hydrogenation of polyunsaturated fatty acids followed by esterification. The hydrogenation process converts the cis double bonds in unsaturated fatty acids to trans double bonds, resulting in the formation of elaidic acid. This is then esterified with methanol to produce Elaidic Acid methyl ester .

Chemical Reactions Analysis

Types of Reactions

Elaidic Acid methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: It can be reduced to form saturated fatty acid esters.

    Substitution: It can undergo nucleophilic substitution reactions at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acid esters.

    Substitution: Amides and esters with different alkyl groups.

Scientific Research Applications

Elaidic Acid methyl ester has several applications in scientific research:

Mechanism of Action

Elaidic Acid methyl ester exerts its effects primarily through its incorporation into cell membranes, where it can alter membrane fluidity and function. It can also influence the activity of enzymes involved in lipid metabolism. The trans configuration of the double bond in Elaidic Acid methyl ester makes it more rigid compared to its cis counterpart, oleic acid, which can affect the physical properties of cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid methyl ester: The cis isomer of Elaidic Acid methyl ester.

    Linoleic Acid methyl ester: A polyunsaturated fatty acid ester.

    Stearic Acid methyl ester: A saturated fatty acid ester.

Uniqueness

Elaidic Acid methyl ester is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, oleic acid methyl ester. This trans configuration makes it more rigid and less fluid, which can have significant biological implications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRNDZHXMTSIQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222985
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194351-53-6
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194351-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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